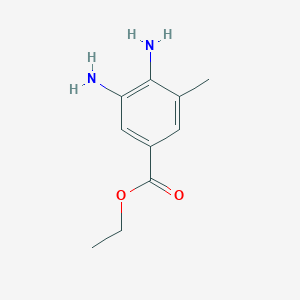

Ethyl 3,4-diamino-5-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3,4-diamino-5-methylbenzoate, also known as Ethyl Maltol, is a chemical compound that is widely used in the food and fragrance industry as a flavor enhancer and sweetener. However, recent studies have shown that Ethyl Maltol also has potential applications in scientific research, particularly in the field of medicine.

Applications De Recherche Scientifique

Co-Crystal Salt Formation

A study by Ashfaq et al. (2020) reported on the production of a novel co-crystal salt involving 4-methylbenzoic acid in methanol. This research highlights the potential use of Ethyl 3,4-diamino-5-methylbenzoate in forming stable co-crystal salts with unique properties, including strong intracomplex hydrogen bonding and cycle stacking interactions.

Pharmaceutical Chemistry

Ethyl 3,4-diamino-5-methylbenzoate has been studied in the context of pharmaceutical chemistry. For example, Chapman et al. (1971) explored its conversion to other derivatives for preliminary pharmacological studies.

Ring Transformation Studies

The transformation of ethyl 5-aryl(or benzyl)-2-oxo-1,3,4-oxadiazole-3(2H)-acetates into 1-amino-2,4-imidazolidinedione derivatives has been investigated, as seen in the study by Milcent et al. (1991). This kind of research provides insights into the chemical behavior and potential applications of Ethyl 3,4-diamino-5-methylbenzoate in synthesizing imidazolidinedione derivatives.

Synthesis of Schiff-base Ligands

Research by Cui Qing-xia (2006) involved the synthesis of Schiff base ligands from 3-Formyl-2-hydroxy-5-methylbenzoic acid and diamines, including ethylenediamine. This type of research underscores the versatility of Ethyl 3,4-diamino-5-methylbenzoate in forming complex organic compounds.

Fluorogenic Reagent for Aromatic Aldehydes

Ethyl 3,4-diamino-5-methylbenzoate has been shown to be a highly sensitive reagent for aromatic aldehydes. A study by Chao et al. (1988) demonstrated its selective reaction with aromatic aldehydes, highlighting its potential use in analytical chemistry.

Heterocyclization Reactions

The compound's potential in heterocyclization reactions was explored by Khodairy and El-Saghier (2011). They treated Ethyl 3,4-diamino-5-cyanothiophene-2-carboxylate with various reagents, showcasing its reactivity and potential in creating diverse chemical structures.

Synthesis Technology Studies

The optimization of synthesis processes involving Ethyl 3,4-diamino-5-methylbenzoate has been a focus of studies like those by Zhou Shi-yan (2014) and H. Kun-lin (2013). These studies contribute to understanding the synthesis methods and enhancing yields for industrial applications.

Propriétés

IUPAC Name |

ethyl 3,4-diamino-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNMJQQUCULFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-diamino-5-methylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2909235.png)

![2-amino-1-isobutyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2909236.png)

![(Z)-7-methoxy-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide](/img/structure/B2909245.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2909249.png)

![2-[2-Bromo-4-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B2909250.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl](/img/structure/B2909253.png)

![N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2909256.png)